

Advanced Application Note: 2-Ethylpyrimidin-4-amine as a Strategic Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-Ethylpyrimidin-4-amine

CAS No.: 10491-77-7

Cat. No.: B080800

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Executive Summary & Structural Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for various aromatic systems while providing superior hydrogen-bonding capabilities. Within this vast chemical space, **2-Ethylpyrimidin-4-amine** (CAS 10491-77-7) has emerged as a highly strategic pharmaceutical intermediate[1].

Its structural architecture offers three distinct pharmacological and synthetic advantages:

- **Hinge-Binding Motif:** The C4-amine and the adjacent N1/N3 pyrimidine nitrogens form a classic hydrogen-bond donor-acceptor pair. This specific geometry is highly privileged for anchoring into the ATP-binding pocket of protein kinases, making it indispensable in oncology and immunology drug discovery[2].
- **Steric & Lipophilic Tuning:** The C2-ethyl group acts as a lipophilic wedge. In biological systems, it induces necessary conformational changes in target binding sites (such as the

JAK/STAT pathway) and modulates the overall LogP of the final drug candidate to improve oral bioavailability[2].

- **Regioselective Functionalization:** The strongly electron-donating effect of the C4-amine activates the C5 position of the pyrimidine ring. This creates an electrophilic hotspot, allowing for highly regioselective halogenation and subsequent cross-coupling—a fundamental requirement for building complex active pharmaceutical ingredients (APIs)[3].

Physicochemical Profiling & Reactivity Dynamics

Understanding the baseline properties of **2-Ethylpyrimidin-4-amine** is critical for solvent selection, pH control, and reaction optimization during scale-up.

Table 1: Physicochemical Profile of **2-Ethylpyrimidin-4-amine**

Property	Value / Description	Impact on Synthetic Workflows
CAS Number	10491-77-7	Primary identifier for raw material sourcing and regulatory documentation[1].
Molecular Formula	C6H9N3	Exact Mass: 123.08 g/mol , ensuring high atom economy in fragment-based design.
Molecular Weight	123.16 g/mol	Facilitates rapid diffusion and favorable ligand efficiency metrics[1].
Solubility	Soluble in MeOH, DCM, DMF	Highly compatible with both polar protic (amination) and aprotic (halogenation) workflows.
Electronic Profile	C5 is electron-rich	Highly susceptible to electrophilic aromatic substitution without requiring harsh Lewis acids.

Workflow 1: Synthesis of Kinase Inhibitor Scaffolds via C5-Halogenation

Causality & Mechanism: To build extended architectures (e.g., for ALK or JAK inhibitors), a cross-coupling handle must be installed on the pyrimidine core. The C4-amine strongly directs electrophilic attack to the C5 position. Using N-Bromosuccinimide (NBS) provides a mild, controlled method to yield 5-bromo-**2-ethylpyrimidin-4-amine**, a versatile precursor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3][4].

Protocol A: Regioselective C5-Bromination

- Preparation: Dissolve **2-Ethylpyrimidin-4-amine** (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.
- Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
 - Expert Insight: Maintaining 0°C is critical. Elevated temperatures can lead to radical bromination of the C2-ethyl aliphatic chain, drastically reducing the yield of the desired C5-bromo product.
- Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to control the exotherm and prevent polyhalogenation[4].
- Agitation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
- Self-Validation Check: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the starting material mass (m/z 124 $[M+H]^+$) is entirely replaced by a characteristic 1:1 isotopic doublet at m/z 202 and 204 $[M+H]^+$, confirming mono-bromination.
- Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual NBS. Extract the organic layer with DCM, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

Workflow 2: Development of CNS Therapeutics via Reductive Amination

Causality & Mechanism: Beyond oncology, **2-Ethylpyrimidin-4-amine** derivatives are heavily utilized in the synthesis of central nervous system (CNS) therapeutics. Specifically, they are used to synthesize cyclic aminomethyl pyrimidine derivatives that act as Dopamine D4 receptor modulators for the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[5]. The C4-amine undergoes reductive amination with complex aldehydes or ketones to build these specific pharmacophores.

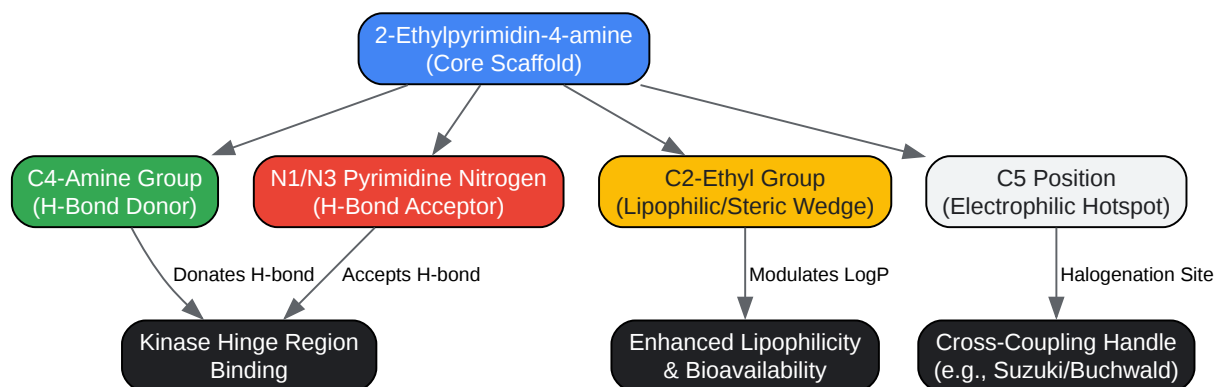
Protocol B: Reductive Amination with Sodium Cyanoborohydride

- Imine Formation: To a solution of **2-Ethylpyrimidin-4-amine** (1.0 eq) in anhydrous methanol (3.0 mL/mmol), add the target aldehyde/ketone (1.0 eq)[5].
- Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the dehydration step of imine formation. Stir at room temperature for 2 hours.
- Reduction: Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) in one portion[5].
 - Expert Insight: NaBH₃CN is deliberately selected over standard NaBH₄ because it is stable at slightly acidic pH and selectively reduces the protonated imine intermediate without prematurely reducing unreacted carbonyl starting materials.
- Thermal Activation: Heat the reaction mixture to 45°C and stir for 16 hours to ensure complete conversion of sterically hindered substrates[5].
- Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The disappearance of the UV-active imine intermediate and the appearance of a more polar spot indicates successful reduction.
- Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify the crude product via preparative high-performance liquid chromatography (prep-HPLC) to achieve the >98% purity required for downstream in vitro biological assays[5].

Table 2: Comparative Reaction Conditions & Yield Optimization

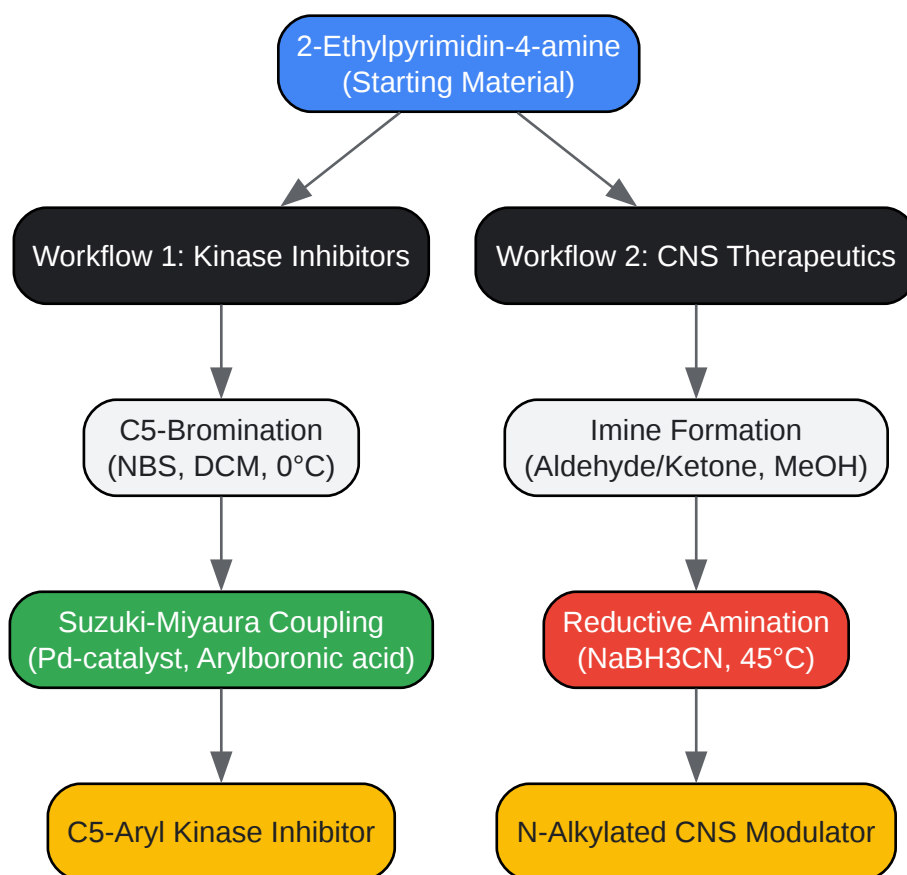
Reaction Type	Reagents	Temp	Time	Typical Yield	Key Analytical Marker
C5-Bromination	NBS, DCM	0°C to RT	3 h	85-90%	LC-MS: m/z 202/204 (1:1 isotopic pattern)
Reductive Amination	NaBH ₃ CN, MeOH, AcOH	45°C	16 h	65-75%	HPLC: Shift in retention time; Mass shift

Logical Relationships & Synthetic Workflows



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Pharmacophore mapping of **2-Ethylpyrimidin-4-amine** in drug design.



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Divergent synthetic workflows for kinase inhibitors and CNS therapeutics.

References

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- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. Chemotranscriptomic profiling with a thiamine monophosphate photoaffinity probe - Chemical Science \(RSC Publishing\) DOI:10.1039/D4SC06189F \[pubs.rsc.org\]](#)
- [5. US9732065B2 - Cyclic aminomethyl pyrimidine derivative - Google Patents \[patents.google.com\]](#)
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